molecular formula C10H11NO3 B8762436 1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol CAS No. 1206625-92-4

1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol

Cat. No.: B8762436
CAS No.: 1206625-92-4
M. Wt: 193.20 g/mol
InChI Key: OSWARNTWCKTNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol is an organic compound with the molecular formula C10H11NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group at the 7th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be synthesized through several methods. One common approach involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by selective reduction and hydroxylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine. Finally, the amine is hydroxylated using a suitable oxidizing agent such as hydrogen peroxide or a peracid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 1,2,3,4-Tetrahydro-7-nitro-2-naphthalenone or 1,2,3,4-tetrahydro-7-nitro-2-naphthoic acid.

    Reduction: 1,2,3,4-Tetrahydro-7-amino-2-naphthalenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-7-nitro-2-Naphthalenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-7-nitro-2-Naphthalenol can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydro-1-naphthol: Lacks the nitro group and has different chemical reactivity and biological properties.

    1,2,3,4-Tetrahydro-7-amino-2-naphthalenol: Contains an amino group instead of a nitro group, leading to different chemical and biological activities.

    1-Naphthol: A simpler naphthalene derivative with a hydroxyl group but without the tetrahydro structure and nitro group.

The uniqueness of 1,2

Properties

CAS No.

1206625-92-4

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

7-nitro-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H11NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5,10,12H,2,4,6H2

InChI Key

OSWARNTWCKTNQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.